molecular formula C19H23N3O5 B6040147 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol

2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol

Cat. No. B6040147
M. Wt: 373.4 g/mol
InChI Key: PKVPPFNWXFNWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol, also known as MNPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense. 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has also been shown to inhibit the activity of certain kinases involved in cancer cell growth and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has also been shown to have neuroprotective effects and to improve memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It also has anti-inflammatory and antioxidant properties, which make it useful for studying the effects of inflammation and oxidative stress on various biological processes. However, 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol research, including its potential therapeutic applications in cancer therapy, Alzheimer's disease, and other neurodegenerative disorders. Further studies are needed to determine the safety and efficacy of 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol in humans, as well as its potential side effects and drug interactions. Other future directions for 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol research include its potential use as a diagnostic tool for cancer and other diseases and its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol is a promising chemical compound that has shown significant potential for therapeutic applications in various scientific research studies. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for cancer therapy, Alzheimer's disease, and other neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions. Overall, 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol is a valuable compound for scientific research and has the potential to lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol can be synthesized by reacting 4-(4-methoxyphenyl)piperazine with 2-methoxy-4-nitrophenol in the presence of formaldehyde. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol.

Scientific Research Applications

2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have significant anti-inflammatory, antioxidant, and anti-cancer properties. 2-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-methoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-26-16-5-3-15(4-6-16)21-9-7-20(8-10-21)13-14-11-17(22(24)25)19(23)18(12-14)27-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVPPFNWXFNWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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